
Collinin
Overview
Description
Collinin is a geranyloxycoumarin, a derivative of coumarin, isolated in small amounts from plants of the Rutaceae family . It has shown remarkable potential against various diseases, including cancer, tuberculosis, and periodontitis . This compound is known for its valuable biological effects, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Collinin can be synthesized from pyrogallol and propiolic acid through a simple and short synthetic route . The process involves the following steps:
Starting Materials: Pyrogallol and propiolic acid.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of this compound in pure form.
Purification: The synthesized this compound is purified to obtain sufficient quantities for further studies.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of collina using ethanol. The process includes:
Extraction: The bark of collina is smashed and subjected to flash extraction using 70-85% ethanol.
Purification: The extracted this compound is purified to obtain a high yield of the compound.
Chemical Reactions Analysis
Collinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, enhancing its biological activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Collinin has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .
Anti-inflammatory Effects
In preclinical trials, this compound has shown promise in reducing inflammation. Its mechanism involves modulating inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to downregulate pro-inflammatory cytokines was highlighted in a recent study, suggesting its potential as an anti-inflammatory therapeutic .
Cancer Research
this compound is being explored for its role in oncology. Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cells. In vitro experiments have shown that this compound can affect cell cycle progression in various cancer cell lines, leading to reduced viability and increased cell death . This positions this compound as a potential candidate for further development in cancer therapies.
Pharmaceuticals
Drug Formulation
The incorporation of this compound into drug formulations has been investigated due to its bioactive properties. Its solubility and stability make it an attractive candidate for pharmaceutical applications. Recent advancements in synthetic methodologies have allowed for the production of this compound in sufficient quantities for pharmaceutical use, facilitating its inclusion in various formulations .
Combination Therapies
Research suggests that this compound may enhance the efficacy of existing drugs when used in combination therapies. Studies have indicated synergistic effects when combined with other antimicrobial agents, potentially leading to more effective treatment regimens for resistant infections .
Material Science
Polymer Composites
this compound has been utilized in the development of polymer composites due to its reinforcing properties. When integrated into polymer matrices, it enhances mechanical strength and thermal stability. This application is particularly relevant in creating lightweight materials for aerospace and automotive industries .
Nanotechnology
In nanotechnology, this compound is being explored for its potential use in drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents, improving bioavailability and reducing side effects . Research is ongoing to optimize these delivery systems for various medical applications.
Case Studies
Mechanism of Action
Collinin exerts its effects through various molecular targets and pathways:
Molecular Targets: this compound interacts with specific proteins and enzymes involved in cellular processes.
Pathways Involved: It modulates signaling pathways that impact cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Collinin is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Coumarin: The parent compound of this compound, known for its anticoagulant and anti-inflammatory properties.
Geranyloxycoumarins: A class of compounds with similar structures but different biological activities.
Prenylated Coumarins: Compounds with prenyl groups that exhibit various pharmacological effects.
This compound stands out due to its potent biological effects and potential therapeutic applications, making it a valuable compound for further research and development.
Biological Activity
Collinin, a coumarin derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
1. Overview of this compound
This compound is a naturally occurring compound found in some plant species and is recognized for its potential medicinal properties. It is structurally related to other coumarins, which are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly those associated with periodontal diseases.
2.1 Efficacy Against Periodontal Pathogens
A study evaluated the antimicrobial activity of this compound against eight bacterial strains relevant to periodontal disease. The results indicated that this compound and its derivative isothis compound displayed remarkable antibacterial activity, particularly against Porphyromonas gingivalis, a key pathogen in periodontal infections. The minimum inhibitory concentrations (MICs) were determined for each strain, highlighting this compound's effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Porphyromonas gingivalis | 15 |
Fusobacterium nucleatum | 30 |
Streptococcus mutans | 25 |
Actinobacillus actinomycetemcomitans | 20 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial therapies targeting periodontal pathogens .
The antimicrobial mechanism of this compound involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. This disruption leads to increased permeability of the bacterial cell wall, ultimately resulting in cell death .
3. Antiviral Properties
This compound has also been investigated for its antiviral activity. Research indicates that it can inhibit viral replication in vitro, making it a potential candidate for treating viral infections.
3.1 Antiviral Mechanisms
The antiviral activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of viral entry into host cells.
- Disruption of viral replication processes.
- Modulation of host immune responses to enhance antiviral defenses .
4. Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In one study, this compound was synthesized and tested for its antiviral properties against herpes simplex virus (HSV). The results showed that this compound significantly reduced viral titers in infected cell cultures .
- Another investigation highlighted the anti-inflammatory effects of this compound in animal models, suggesting its potential use in treating inflammatory conditions associated with infections .
5. Conclusion and Future Directions
This compound demonstrates significant biological activity with promising applications in antimicrobial and antiviral therapies. Its efficacy against periodontal pathogens positions it as a valuable compound in dental medicine. Future research should focus on clinical trials to establish optimal dosages and formulations for therapeutic use.
Properties
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGWXGEAHRWOV-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34465-83-3 | |
Record name | COLLININ | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.